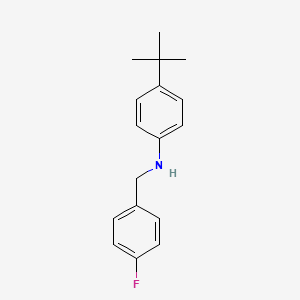

4-tert-Butyl-N-(4-fluorobenzyl)aniline

Description

Structural Features and Unique Substituent Effects in 4-tert-Butyl-N-(4-fluorobenzyl)aniline

The molecular architecture of this compound is distinguished by the strategic placement of a tert-butyl group on the aniline (B41778) ring and a fluorinated benzyl (B1604629) group on the nitrogen atom. Each of these substituents imparts distinct steric and electronic effects that collectively define the compound's chemical personality.

The tert-butyl group , a bulky alkyl substituent, exerts a significant steric influence, which can direct the regioselectivity of reactions at the aromatic ring and hinder intermolecular interactions. rsc.org Electronically, it acts as a weak electron-donating group through induction, subtly increasing the electron density of the aniline ring. nih.gov This can modulate the nucleophilicity of the nitrogen atom and the reactivity of the aromatic system.

The 4-fluorobenzyl group introduces a fluorine atom, the most electronegative element, into the molecule. The presence of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.commdpi.com Fluorine substitution can also influence the basicity of the amine and the conformational preferences of the molecule. mdpi.com The specific placement of the fluorine atom on the benzyl ring can lead to unique intramolecular interactions and electronic effects. nih.govglobethesis.com

A summary of the key structural features and their anticipated effects is presented in the table below.

| Feature | Substituent | Anticipated Effects |

| Aniline Core | 4-tert-Butylaniline (B146146) | Provides a platform for further functionalization; the tert-butyl group offers steric bulk and weak electron-donating properties. |

| N-Substitution | 4-Fluorobenzyl group | Introduces a fluorine atom, which can enhance metabolic stability, alter lipophilicity, and influence binding interactions. |

Overview of Research Trajectories for Aryl Amines and Fluorinated Compounds

The fields of aryl amine synthesis and fluorine chemistry are currently experiencing rapid advancements, driven by the demand for novel molecules with enhanced functionalities. Research in aryl amines is increasingly focused on the development of more efficient and sustainable catalytic methods for their synthesis, such as nickel-catalyzed amination of aryl fluorides. rsc.org These methods aim to provide access to a wider range of substituted anilines with greater control over their structure and properties.

The incorporation of fluorine into organic molecules has become a paramount strategy in medicinal chemistry and materials science. researchgate.net Approximately 20% of all pharmaceuticals contain fluorine, a testament to its ability to improve a drug's pharmacokinetic and pharmacodynamic profile. researchgate.net Current research is exploring the synthesis and application of novel fluorinated motifs to further exploit the unique properties of this element. nih.govacs.org The convergence of these research trajectories highlights the potential of compounds like this compound, which combines a versatile aryl amine scaffold with the advantageous properties of fluorine.

Hypothesized Research Directions and Unexplored Avenues for the Chemical Compound

While specific research on this compound is not extensively documented, its structural features suggest several promising avenues for future investigation.

Medicinal Chemistry: The presence of the fluorine atom makes this compound a compelling candidate for medicinal chemistry research. The fluorobenzyl moiety could enhance metabolic stability and improve binding interactions with biological targets. The tert-butyl group could provide steric hindrance that influences selectivity for certain protein binding pockets. Future research could involve synthesizing a library of analogues with variations in the substitution pattern to explore their potential as therapeutic agents.

Materials Science: Substituted anilines are precursors to a variety of organic materials, including conducting polymers and organic light-emitting diodes (OLEDs). The specific combination of the bulky tert-butyl group and the polar C-F bond in this compound could lead to materials with unique packing arrangements and electronic properties. Investigating its potential as a monomer or a component in functional organic materials represents a viable research direction.

Catalysis: The nitrogen atom in this compound could serve as a ligand for transition metal catalysts. The steric and electronic properties of the substituents could influence the catalytic activity and selectivity of the resulting metal complexes. Exploring its application in catalysis could uncover new and efficient synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN/c1-17(2,3)14-6-10-16(11-7-14)19-12-13-4-8-15(18)9-5-13/h4-11,19H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXIXPSERNYUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Tert Butyl N 4 Fluorobenzyl Aniline and Its Analogues

Strategies for C-N Bond Formation in N-Benzylanilines

The formation of the bond between the benzylic carbon and the aniline (B41778) nitrogen is the cornerstone of synthesizing 4-tert-Butyl-N-(4-fluorobenzyl)aniline. Modern organic synthesis offers several powerful methods for this purpose, including reductive amination, direct N-alkylation, and catalytic coupling reactions.

Reductive Amination Approaches

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. researchgate.net This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of this compound, this involves the reaction of 4-tert-butylaniline (B146146) with 4-fluorobenzaldehyde (B137897).

The process begins with the nucleophilic attack of the amino group of 4-tert-butylaniline on the carbonyl carbon of 4-fluorobenzaldehyde, followed by dehydration to form the N-(4-fluorobenzylidene)-4-tert-butylaniline Schiff base. This intermediate is then reduced to the final product. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. organic-chemistry.org Continuous-flow hydrogenation has also emerged as a scalable and efficient method for reductive amination. researchgate.net

| Amine | Aldehyde | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| 4-tert-Butylaniline | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temperature, 12 h | ~90 | organic-chemistry.org |

| Aniline | Benzaldehyde | H₂ (flow) | Ethanol (B145695) | 80 °C, 10 bar, Pd/C catalyst | >95 | researchgate.net |

| 4-Methoxyaniline | 4-Nitrobenzaldehyde | Fruit Juice (as medium) | Room Temperature | - | - | researchgate.net |

Direct N-Alkylation and Arylation Techniques

Direct N-alkylation of anilines with benzyl (B1604629) halides is another fundamental approach to forming the C-N bond. In the context of synthesizing this compound, this would involve the reaction of 4-tert-butylaniline with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or chloride. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Challenges with this method can include over-alkylation, leading to the formation of the tertiary amine, and the requirement for relatively harsh reaction conditions. However, the development of advanced catalytic systems has significantly improved the selectivity and efficiency of N-alkylation reactions. For instance, iridium and ruthenium-based catalysts have been shown to effectively catalyze the N-alkylation of anilines with alcohols, which are more environmentally benign alkylating agents than halides. nih.gov Gold-catalyzed N-alkylation of amines with alcohols also provides an efficient and clean route. fudan.edu.cn

| Aniline Derivative | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

| Aniline | Benzyl Alcohol | [Ir(Cp*)Cl₂]₂/KOtBu | Toluene | 120 °C, 24 h | 93 | nih.gov |

| Aniline | Benzyl Alcohol | Au/TiO₂ | Toluene | 120 °C, 5 atm N₂ | 98 | fudan.edu.cn |

| Aniline | Benzyl Alcohol | Fe-containing catalyst | - | - | up to 96 (selectivity to imine) | researchgate.net |

| Aniline Derivatives | Benzyl Alcohol | Cobalt-based MOF | - | - | High | rsc.orgresearchgate.net |

Catalytic Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogues)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the palladium-catalyzed cross-coupling of amines with aryl halides or triflates. nih.govrug.nl This reaction is highly versatile and tolerates a wide range of functional groups. For the synthesis of this compound, this methodology could be applied by coupling 4-tert-butylaniline with a 4-fluorobenzyl halide.

The catalytic cycle typically involves the oxidative addition of the aryl or benzyl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired N-arylated or N-benzylated product and regenerate the palladium(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. rug.nlresearchgate.net

| Amine | Aryl/Benzyl Halide | Palladium Precatalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

| Primary Anilines | Aryl Chlorides | BrettPhos Pd G3/BrettPhos | NaOtBu | Toluene | 100 °C | 94-99 | researchgate.net |

| Indole | Aryl Chlorides | tBuXPhos Pd G3/tBuXPhos | NaOtBu | Toluene | 100 °C | 91 | researchgate.net |

| Heterocyclic Amines | Bromobenzene | [Pd(allyl)Cl]₂/t-BuXPhos | t-BuOLi | Toluene | - | >90 | researchgate.net |

Synthesis of the 4-tert-Butylaniline Moiety

A readily available and pure source of 4-tert-butylaniline is a prerequisite for the successful synthesis of the target compound. This section outlines the primary synthetic routes to this key intermediate.

Synthetic Routes to tert-Butylated Aromatic Systems

The introduction of a tert-butyl group onto an aromatic ring is typically achieved through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, such as benzene (B151609) or a substituted derivative, with a tert-butylating agent, commonly tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄). The major product is para-tert-butylbenzene due to the steric bulk of the tert-butyl group directing substitution to the para position.

Amination of 4-tert-Butylphenyl Precursors

Once the tert-butylated aromatic system is in hand, the amino group can be introduced. A common and reliable method is the nitration of the tert-butylated benzene derivative, followed by reduction of the nitro group.

Nitration and Reduction: The tert-butylated aromatic ring can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 1-tert-butyl-4-nitrobenzene. The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, or Ni) is a clean and efficient method. Alternatively, metal-acid systems such as iron (Fe) in acetic acid or stannous chloride (SnCl₂) in ethanol are effective for this transformation.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-tert-Butyl-4-nitrobenzene | H₂, Pd/C | 4-tert-Butylaniline | High | - |

| 1-tert-Butyl-4-nitrobenzene | Fe, CH₃COOH | 4-tert-Butylaniline | High | - |

| 1-tert-Butyl-4-nitrobenzene | SnCl₂, Ethanol | 4-tert-Butylaniline | High | - |

Another approach involves the direct amination of a 4-tert-butylphenyl precursor, such as a 4-tert-butylphenyl halide, using a nucleophilic source of ammonia (B1221849) or an ammonia equivalent, often through a metal-catalyzed process analogous to the Buchwald-Hartwig amination.

Synthesis of the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group is a critical component of the target molecule, and its preparation often begins with the synthesis of a reactive intermediate, such as a 4-fluorobenzyl halide.

4-Fluorobenzyl halides, particularly the bromide and chloride derivatives, are versatile alkylating agents for introducing the 4-fluorobenzyl group. nbinno.com A common route to these compounds starts from 4-fluorobenzyl alcohol.

For instance, 4-fluorobenzyl chloride can be synthesized from 4-fluorobenzyl alcohol by reacting it with a chlorinating agent. One method involves using benzoyl chloride in dioxane, which can achieve high conversion rates. chemicalbook.com Similarly, 4-fluorobenzyl bromide is prepared from the corresponding alcohol using reagents like phosphorus tribromide (PBr₃) or triphenylphosphine (B44618) dibromide (Ph₃PBr₂). nih.gov A particularly efficient method for preparing radiolabeled 4-[¹⁸F]fluorobenzyl bromide involves the reduction of 4-[¹⁸F]fluorobenzaldehyde to the alcohol, followed by reaction with Ph₃PBr₂, achieving high radiochemical yields rapidly at room temperature. nih.gov

The table below summarizes common methods for the synthesis of 4-fluorobenzyl halides from 4-fluorobenzyl alcohol.

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

| 4-Fluorobenzyl alcohol | Benzoyl chloride / 1-pyrrolidinecarboxaldehyde | 4-Fluorobenzyl chloride | 1,4-dioxane, 40°C, 24h | 74% | chemicalbook.com |

| 4-[¹⁸F]Fluorobenzyl alcohol | Ph₃PBr₂ | 4-[¹⁸F]Fluorobenzyl bromide | CH₂Cl₂, Room Temp. | Nearly Quantitative | nih.gov |

| 4-[¹⁸F]Fluorobenzyl alcohol | P₂I₄ | 4-[¹⁸F]Fluorobenzyl iodide | CH₂Cl₂, 40°C | ~90% | nih.gov |

These halides serve as key intermediates, readily reacting with nucleophiles like 4-tert-butylaniline to form the desired C-N bond.

The incorporation of a fluorine atom onto an aromatic ring is a fundamental step in synthesizing the 4-fluorobenzyl moiety. Direct fluorination of benzene with fluorine gas (F₂) is extremely exothermic and explosive, making it impractical for laboratory synthesis. askiitians.comlibretexts.org Therefore, alternative methods using specialized fluorinating reagents are employed.

One classical approach is the Balz-Schiemann reaction , which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. While effective for introducing a single fluorine atom, it is less suitable for multiple substitutions. google.com

Modern electrophilic fluorination methods utilize reagents that act as an "F⁺" source. A prominent example is 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (F-TEDA-BF₄), sold commercially as Selectfluor®. libretexts.org Another powerful reagent is tetrafluoroammonium (B1232272) tetrafluoroborate (NF₄BF₄), which can substitute up to five hydrogen atoms on an aromatic ring with fluorine via an electrophilic substitution reaction in a solvent like hydrogen fluoride (B91410) (HF). google.comdtic.mildtic.mil Milder reagents like HF itself can also be used in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). askiitians.com

The choice of method depends on the desired selectivity and the nature of the substrate.

| Method | Fluorinating Reagent | Key Features | Reference(s) |

| Electrophilic Fluorination | NF₄BF₄ in HF | Powerful; can achieve multiple substitutions. | google.comdtic.mildtic.mil |

| Electrophilic Fluorination | F-TEDA-BF₄ (Selectfluor®) | Commercially available "F⁺" source; convenient. | libretexts.org |

| Electrophilic Fluorination | Hydrogen Fluoride (HF) | Milder reagent; requires a Lewis acid catalyst (e.g., AlCl₃). | askiitians.com |

| Balz-Schiemann Reaction | Diazonium tetrafluoroborate salt | Classic method for single fluorine introduction via thermal decomposition. | google.com |

Convergent and Divergent Synthetic Pathways for this compound

The assembly of the target molecule can be approached through different strategic plans, primarily convergent and divergent syntheses.

4-tert-Butylaniline: A commercially available or readily synthesized aniline derivative.

4-Fluorobenzyl halide or 4-Fluorobenzaldehyde: Prepared as described in section 2.3.

These two fragments are then coupled. Common coupling reactions include:

N-alkylation: The direct reaction of 4-tert-butylaniline with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide). This is a classic Sₙ2 reaction where the aniline nitrogen acts as the nucleophile.

Reductive Amination: The reaction of 4-tert-butylaniline with 4-fluorobenzaldehyde to form an intermediate imine, which is then reduced in situ to the final secondary amine. This method is widely used for preparing substituted benzylamines. nih.gov

A divergent synthesis , in contrast, starts from a central core molecule and progressively adds building blocks to generate a library of structurally related compounds. wikipedia.org While primarily used for creating chemical libraries for screening, the concept can be applied to a single target by starting with a common precursor and elaborating it. For example, one could start with 4-aminobenzyl alcohol, protect the amine, functionalize the alcohol, and then perform sequential reactions to build the final molecule. However, for a specific target like this compound, a convergent strategy is superior in terms of efficiency and practicality.

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. rsc.orgrsc.orgacs.org The principles of green chemistry, such as using safer solvents, designing reusable catalysts, and improving atom economy, are highly relevant to the synthesis of this compound and its analogues. acs.org

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. Research has shown that key reactions in aniline synthesis can be performed in water. For example, the reduction of nitroarenes to anilines, a potential step in preparing the 4-tert-butylaniline precursor, can be achieved in high yields using zinc metal in an aqueous solution of ammonium (B1175870) chloride. rsc.org

Solvent-free, or solid-state, reactions offer another green alternative, often leading to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net For instance, N-substituted anilines have been synthesized under solvent-free conditions by reacting an aryl halide with an amine. researchgate.netnih.gov Similarly, Friedel-Crafts reactions involving anilines have been successfully performed without solvents, using a recyclable Brönsted acidic ionic liquid as a catalyst. rsc.org These approaches could be adapted for the C-N coupling step in the synthesis of the target molecule.

The C-N coupling step is often catalyzed by transition metals. While palladium catalysts are highly effective for N-arylation (e.g., Buchwald-Hartwig amination), their cost and toxicity have driven research into alternatives using more abundant and benign metals like copper and iron. rsc.orgnih.gov

Copper-catalyzed N-arylation (Ullmann reaction): This is a well-established method for forming C-N bonds. researchgate.netorganic-chemistry.org Modern protocols use ligands to facilitate the reaction under milder conditions. Heterogeneous copper catalysts, such as copper(I) oxide (Cu₂O) or copper oxide nanoparticles supported on materials like acetylene (B1199291) black (CuO/AB), have been developed. nih.gov These catalysts can often be recovered by simple filtration or centrifugation and reused multiple times, improving the sustainability of the process. nih.govmdpi.com

Iron-catalyzed N-arylation: Iron is an attractive catalyst due to its low cost and low toxicity. acs.org Systems involving iron oxides (e.g., Fe₂O₃) with ligands like L-proline have been shown to effectively catalyze the N-arylation of amines with aryl halides. acs.org Heterogeneous iron catalysts, such as iron supported on charcoal (Fe/Cg), have also been developed for ligand-free C-N coupling and demonstrate good reusability. acs.org

The design of such catalysts focuses on stability, high activity, and ease of separation from the reaction mixture, all of which are central tenets of green chemistry. researchgate.netacs.org

Comprehensive Spectroscopic and Structural Elucidation of 4 Tert Butyl N 4 Fluorobenzyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for the unambiguous structural determination of 4-tert-Butyl-N-(4-fluorobenzyl)aniline. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships can be assembled.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on the two aromatic rings.

tert-Butyl Group: A sharp singlet, integrating to nine protons, is expected for the chemically equivalent methyl protons of the tert-butyl group. Based on data for similar compounds like 4-tert-butylaniline (B146146), this peak typically appears in the upfield region, around 1.3 ppm. doi.orgchemicalbook.com

Methylene (B1212753) Bridge (-CH₂-): The two protons of the methylene group connecting the nitrogen to the fluorophenyl ring are expected to appear as a singlet, or a doublet if coupled to the N-H proton. Its chemical shift would be around 4.3 ppm. rsc.orgrsc.org

N-H Proton: A broad singlet is anticipated for the amine proton. Its chemical shift is highly dependent on solvent and concentration but can be expected in the range of 3.5-4.5 ppm. rsc.org

Aromatic Protons: The spectrum will feature distinct signals for the protons on both the 4-tert-butylaniline and the 4-fluorobenzyl rings.

The 4-tert-butylaniline ring protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). The doublet for the protons ortho to the amino group is expected around 6.6-6.7 ppm, while the doublet for the protons ortho to the tert-butyl group should appear further downfield, around 7.2-7.3 ppm. doi.org

The 4-fluorobenzyl ring protons will also present as an AA'BB' system. Due to the electron-withdrawing nature of fluorine, the protons ortho to the fluorine atom will be coupled to it and appear as a triplet (or a doublet of doublets) around 7.0-7.1 ppm. The protons ortho to the methylene group are expected as a doublet of doublets around 7.3-7.4 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (9H) | ~1.3 | s | 9H |

| N-H (1H) | ~4.0 (variable) | br s | 1H |

| -CH₂- (2H) | ~4.3 | s | 2H |

| Aromatic H (ortho to NH) | ~6.6 | d | 2H |

| Aromatic H (ortho to C(CH₃)₃) | ~7.2 | d | 2H |

| Aromatic H (ortho to F) | ~7.0 | t | 2H |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.) and its local electronic environment.

tert-Butyl Carbons: Two signals are expected: one for the three equivalent methyl carbons around 31.5 ppm and one for the quaternary carbon at approximately 34.1 ppm. doi.org

Methylene Carbon (-CH₂-): The benzylic methylene carbon is predicted to resonate around 47-49 ppm. rsc.orgrsc.org

Aromatic Carbons: Eight distinct signals for the aromatic carbons are expected, as the substitution pattern removes the symmetry that would make certain carbons equivalent.

4-tert-Butylaniline Ring: The carbon attached to the nitrogen (C-N) is expected around 146 ppm, while the carbon bearing the tert-butyl group would be near 140 ppm. The unsubstituted aromatic carbons would appear in the typical range of 113-129 ppm. doi.org

4-Fluorobenzyl Ring: The carbon atom directly bonded to fluorine will exhibit a large C-F coupling constant and is anticipated to have a chemical shift greater than 160 ppm (¹JCF ≈ 245 Hz). The other aromatic carbons in this ring will appear between 115 ppm and 135 ppm, with their shifts and couplings influenced by the fluorine atom. doi.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~34.1 |

| -C(C H₃)₃ | ~31.5 |

| -C H₂- | ~48.0 |

| Aromatic C (from tert-butylaniline moiety) | ~113, 126, 140, 146 |

d = doublet due to C-F coupling

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include those between the ortho and meta protons on each of the aromatic rings, confirming their substitution patterns. A weak correlation might be observed between the N-H proton and the -CH₂- protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include:

The tert-butyl protons to the quaternary carbon and the aromatic carbon to which the group is attached.

The methylene protons (-CH₂-) to the C-N carbon of the aniline (B41778) ring and to the quaternary carbon and ortho carbons of the fluorobenzyl ring.

The N-H proton to the methylene carbon and the ortho carbons of the aniline ring. ipb.pt

Molecules like N-benzylanilines can exhibit dynamic behavior in solution, primarily due to restricted rotation around the C(aromatic)-N bond and the N-CH₂ bond. researchgate.net At room temperature, rotation is typically fast on the NMR timescale, leading to sharp, averaged signals. However, at lower temperatures, this rotation can slow down, potentially leading to the observation of distinct conformers (rotamers). beilstein-journals.org This would manifest as a broadening and eventual splitting of the signals for the aromatic rings and the methylene group in both ¹H and ¹³C NMR spectra. By analyzing the spectra at various temperatures, it is possible to determine the coalescence temperature and calculate the activation energy (ΔG‡) for the rotational barrier. beilstein-journals.org

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule and can offer insights into intermolecular interactions like hydrogen bonding. researchgate.net The expected characteristic vibrational frequencies are summarized below.

N-H Stretch: A sharp to medium band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration. The position and broadness of this peak can indicate the extent of hydrogen bonding. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the tert-butyl and methylene groups are expected just below 3000 cm⁻¹ (in the 2850-2970 cm⁻¹ range).

C=C Aromatic Stretches: Multiple sharp bands are expected in the 1450-1610 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the two aromatic rings.

C-N Stretch: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ range.

C-F Stretch: A strong absorption band, characteristic of the C-F bond stretch, is anticipated in the 1150-1250 cm⁻¹ region. This is often a prominent feature in the IR spectrum of fluorinated aromatic compounds.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern on the benzene rings. For the 1,4-disubstituted rings in this molecule, strong bands are expected around 810-840 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1610 |

| C-N | Stretch | 1250 - 1360 |

| C-F | Stretch | 1150 - 1250 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to its secondary amine, aromatic, and aliphatic components.

As a secondary amine, a single, relatively weak N-H stretching vibration is anticipated in the region of 3350-3310 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations from both phenyl rings are expected to appear just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. wpmucdn.com In contrast, the aliphatic C-H stretching vibrations from the tert-butyl and methylene groups will absorb just below 3000 cm⁻¹, in the 3000-2840 cm⁻¹ range. instanano.com

The C-N stretching of the aromatic amine is characteristically strong and appears at a higher frequency than its aliphatic counterpart, generally in the 1335-1250 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations will produce several medium to weak bands in the 1625-1440 cm⁻¹ range. wpmucdn.com The presence of the fluorine atom is indicated by a strong C-F stretching band, which is typically observed between 1400 cm⁻¹ and 1000 cm⁻¹. Finally, a strong, broad N-H wagging band, characteristic of secondary amines, is expected between 910-665 cm⁻¹. orgchemboulder.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibration Type | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (tert-butyl, CH₂) | 3000 - 2840 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1625 - 1440 | Medium to Weak |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-F Stretch | Fluoroaromatic | 1400 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to prominently feature the symmetric stretching vibrations of the aromatic rings and the C-C bonds of the tert-butyl group.

Table 2: Predicted Raman Shifts for this compound

| Vibration Type | Functional Group | Predicted Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Aliphatic | 3100 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1610 - 1570 | Strong |

| Ring Breathing | Phenyl Rings | ~1000 | Strong |

| C-N Stretch | Aromatic Amine | 1350 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of a molecule's elemental formula. The molecular formula for this compound is C₁₇H₂₀FN. Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N), the exact mass can be calculated. missouri.edu This calculated mass can then be compared to the experimental value from an HRMS instrument to confirm the compound's identity with high confidence. youtube.com

Table 3: HRMS Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₇H₂₀FN | 257.15798 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. youtube.com The resulting fragmentation pattern provides detailed structural information. For secondary amines like this compound, the dominant fragmentation pathway is typically alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu

Two primary alpha-cleavage pathways are expected:

Loss of the 4-fluorobenzyl radical: Cleavage of the N-CH₂ bond would result in the loss of a C₇H₆F• radical, generating a stable cation at m/z 148.1172.

Formation of the fluorotropylium or fluorobenzyl cation: Cleavage resulting in the formation of the C₇H₆F⁺ ion at m/z 109.0448 is also highly probable. This fragment is common in the mass spectra of benzylamines. nih.gov

Another significant fragmentation could involve the loss of the tert-butyl group from the aniline ring.

Table 4: Predicted MS/MS Fragments for [M+H]⁺ of this compound

| Fragment m/z (Calculated) | Lost Neutral Fragment | Fragment Identity |

|---|---|---|

| 148.1172 | C₇H₆F• (4-fluorobenzyl radical) | [C₁₀H₁₅N]⁺ |

| 109.0448 | C₁₀H₁₅N (4-tert-butylaniline) | [C₇H₆F]⁺ (fluorobenzyl/fluorotropylium cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. libretexts.org Molecules containing chromophores—parts of a molecule that absorb light—can undergo transitions from a ground electronic state to an excited state. The primary chromophores in this compound are the substituted aniline and fluorobenzene (B45895) rings.

The absorption spectrum is expected to be dominated by π → π* transitions associated with the aromatic systems. libretexts.org Aniline itself typically shows a strong absorption band (the B-band) around 230-240 nm and a weaker band (the E-band) around 280-290 nm. Alkyl substitution on the nitrogen and the phenyl ring generally causes a bathochromic (red) shift to longer wavelengths. The presence of the nitrogen atom's non-bonding lone pair of electrons also allows for a weak n → π* transition, which may be observed as a shoulder on the main absorption bands. researchgate.net The mixing of the aniline and fluorobenzyl chromophores is expected to result in a complex spectrum with a λ(max) likely in the 250-300 nm range.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region |

|---|---|---|

| π → π* | Phenyl rings | 240 - 300 nm |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

While a crystal structure for this compound is not publicly available, data from the closely related compound N-benzylaniline (C₁₃H₁₃N) can provide valuable predictions for its molecular geometry. iucr.orgresearchgate.net In the crystal structure of N-benzylaniline, the nitrogen atom exhibits a nearly planar geometry, and the C(aryl)-N-C(benzyl) bond angle is approximately 124.5°. researchgate.net A similar angle is expected for the title compound.

A key structural feature is the relative orientation of the two aromatic rings. In N-benzylaniline, the planes of the two rings are twisted with respect to each other, with a dihedral angle of about 81°. iucr.orgresearchgate.net This significant twist minimizes steric hindrance between the two rings. A similar non-planar conformation is expected for this compound. The bond lengths should be within typical ranges: C-N around 1.38-1.44 Å, aromatic C-C around 1.39 Å, and aliphatic C-C around 1.54 Å.

Table 6: Predicted Molecular Geometry Parameters Based on N-Benzylaniline Structure

| Parameter | Description | Predicted Value | Reference |

|---|---|---|---|

| C(aryl)-N-C(benzyl) Angle | Bond angle around the nitrogen atom | ~124 - 125° | researchgate.net |

| Phenyl Ring Dihedral Angle | Twist angle between the two aromatic rings | ~80 - 85° | iucr.orgresearchgate.net |

| C(aryl)-N Bond Length | Bond distance between aniline ring and nitrogen | ~1.38 Å | researchgate.net |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Specific, experimentally determined data for the bond lengths, bond angles, and conformational torsion angles of this compound are not available in published literature. Such an analysis is contingent upon a successful single-crystal X-ray diffraction study, which does not appear to have been reported for this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

A detailed investigation into the specific intermolecular interactions governing the crystal lattice of this compound cannot be conducted without crystallographic data. The presence and characteristics of potential N-H···F hydrogen bonds, π-π stacking between the aromatic rings, or other weak interactions remain speculative without experimental confirmation.

Polymorphism and Its Structural Implications

There are no reports on the existence of polymorphs for this compound in the scientific literature. The study of polymorphism requires the isolation and structural characterization of different crystalline forms, a process for which no data has been published for this specific compound.

Reactivity Profiles and Chemical Transformations of 4 Tert Butyl N 4 Fluorobenzyl Aniline

Reactions at the Secondary Amine Nitrogen

The secondary amine functionality is a key site of reactivity in 4-tert-Butyl-N-(4-fluorobenzyl)aniline, readily undergoing reactions such as acylation, sulfonylation, oxidation, and quaternization.

N-Acylation and N-Sulfonylation Reactions

The nitrogen atom in this compound can act as a nucleophile, reacting with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions typically proceed by the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl carbon, followed by the elimination of a leaving group.

N-Acylation: The reaction with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) yields the corresponding N-acyl derivative. For instance, N-acetylation would produce N-acetyl-4-tert-butyl-N-(4-fluorobenzyl)aniline. The base is utilized to neutralize the hydrogen halide or carboxylic acid byproduct. In some methodologies, N-acylbenzotriazoles are used as effective acylating agents under mild conditions. researchgate.net

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, results in the formation of a sulfonamide. rsc.org This reaction is a common method for the protection of amines or for the synthesis of biologically active sulfonamides. A general two-step procedure involves the initial reaction of a primary amine with the sulfonyl chloride, followed by alkylation of the resulting sulfonamide. libretexts.org For a secondary amine like the title compound, the reaction would directly yield the N,N-disubstituted sulfonamide.

Table 1: Representative N-Acylation and N-Sulfonylation Reactions This table presents analogous reactions for structurally similar amines, as specific data for this compound is not available in the cited literature.

| Reaction Type | Amine Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-Acylation | L-Valine | 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | Dichloromethane, NaOH (aq), 0-5 °C to RT | 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | nih.gov |

| N-Sulfonylation | (Sa)-(–)-1,1'-Binaphthyl-2,2'-diamine | p-Toluenesulfonyl chloride | Dichloromethane, Pyridine, 22 °C, 10 h | (Sa)-N-[2´-Amino-(1,1´-binaphthyl)-2-yl]-4-methylbenzenesulfonamide | orgsyn.org |

N-Oxidation Reactions

The nitrogen atom of this compound can be oxidized to form various N-oxygenated products. The nature of the product depends on the oxidant and reaction conditions. Common products from the oxidation of secondary amines are hydroxylamines and nitrones.

The oxidation of secondary benzylic amines can be achieved using various oxidizing agents. For example, hydrogen peroxide in solvents like methanol (B129727) or acetonitrile (B52724) can selectively oxidize benzylic secondary amines to the corresponding nitrones, often without the need for a metal catalyst. nih.govacs.org This process is believed to proceed through an intermediate hydroxylamine, which is then further oxidized. acs.orgresearchgate.net Another effective metal-free oxidant for this transformation is Oxone, used in a biphasic system. researchgate.net Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are also common reagents for the oxidation of amines. organic-chemistry.orgmasterorganicchemistry.com

Aerobic oxidation, utilizing molecular oxygen as the oxidant, can also be employed, often in the presence of a catalyst system. For example, a system comprising 1,10-phenanthroline-5,6-dione (B1662461) and ZnI2 can catalyze the aerobic oxidation of secondary amines to imines. nih.gov

Table 2: N-Oxidation of Secondary Amines This table presents data for the oxidation of analogous secondary amines.

| Substrate | Oxidant/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Dibenzylamine | H2O2, CH3CN, rt | Nitrone | 85% | acs.org |

| Dibenzylamine | Oxone, NaHCO3, CH2Cl2/H2O | Nitrone | 94% | researchgate.net |

| Dibenzylamine | phd/ZnI2, O2, MeCN, 24h | Imine | 80% | nih.gov |

Quaternization of the Amine Nitrogen

As a secondary amine, this compound can be alkylated to form a tertiary amine, which can then be further alkylated to yield a quaternary ammonium (B1175870) salt. The direct reaction with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide), can lead to the formation of the corresponding quaternary ammonium salt.

The reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the amine nitrogen on the alkyl halide. The rate of this SN2 reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. For the title compound, quaternization with methyl iodide would result in the formation of 4-tert-butyl-N-(4-fluorobenzyl)-N,N-dimethylanilinium iodide. The synthesis of quaternary ammonium salts is often carried out in polar solvents like acetone (B3395972) or DMF. researchgate.netsemanticscholar.org The reaction of a secondary amine with an alkyl bromide in the presence of a base like potassium carbonate has been shown to produce the tertiary amine. prepchem.com

Table 3: Representative Quaternization Reactions This table shows examples of quaternization for structurally related amines.

| Amine Substrate | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| N,N-Dimethylaniline | Benzyl (B1604629) chloride | Acetone, 300 K | N-Benzyl-N,N-dimethylanilinium chloride | semanticscholar.org |

| N-Methyl-9-anthrylmethylamine | p-t-Butylbenzylbromide | Toluene, K2CO3, 40-50 °C | N-Methyl-N-(4'-t-butylbenzyl)-9-anthrylmethylamine | prepchem.com |

| Quinazoline | Methyl iodide | Acetonitrile, -35 to +40 °C | Quaternized quinazoline | researchgate.net |

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the secondary amino group. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the amino group is a powerful ortho, para-director. However, the large tert-butyl group at the para position blocks substitution at this site. Therefore, electrophilic attack is expected to occur primarily at the ortho positions relative to the amino group (i.e., positions 2 and 6).

Nitration Reactions

Nitration introduces a nitro group (—NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Given the structure of this compound, nitration is expected to occur on the activated aniline ring at the positions ortho to the N-benzylamino group. In a closely related compound, 4-tert-butyl-N-methylaniline, treatment with nitric and sulfuric acids leads to dinitration, with nitro groups entering the positions ortho to the amino group (and meta to the tert-butyl group). google.com This suggests that under forcing conditions, this compound could yield 4-tert-butyl-N-(4-fluorobenzyl)-2,6-dinitroaniline.

An alternative method for the nitration of N-alkyl anilines uses tert-butyl nitrite (B80452) (TBN) in acetonitrile. This method can lead to regioselective ring nitration, often forming N-nitroso N-alkyl nitroanilines as initial products. researchgate.netresearchgate.net In acidic media, the amino group can be protonated, forming an anilinium ion. This deactivates the ring and directs incoming electrophiles to the meta position. researchgate.net

Table 4: Nitration of Substituted Anilines This table presents data for the nitration of analogous N-substituted anilines.

| Substrate | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 4-tert-Butylchlorobenzene | HNO3, H2SO4 | 15-20 °C, then 60-65 °C for 2h | 4-tert-Butyl-2,6-dinitrochlorobenzene | google.com |

| N-Ethylaniline | HNO3 / H2SO4 | Not specified | p-Nitro N-ethylaniline | researchgate.net |

| N-Alkyl anilines | tert-Butyl nitrite (TBN) | Acetonitrile | N-Nitroso N-alkyl nitroanilines | researchgate.net |

Halogenation Reactions

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine or bromine). The aniline ring is highly activated, and halogenation can often proceed rapidly, even without a Lewis acid catalyst, sometimes leading to polysubstitution.

For this compound, halogenation will occur on the aniline ring at the positions ortho to the amino group. Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for the halogenation of activated aromatic rings under milder conditions than using elemental halogens. researchgate.netorganic-chemistry.org For example, aniline reacts with NCS in acetonitrile to give 2,4,6-trichloroaniline (B165571) in good yield. researchgate.net Given the blocked para position in the title compound, mono- or di-halogenation at the ortho positions (2 and 6) would be the expected outcome. The use of NBS for aromatic bromination can be facilitated by additives capable of halogen bonding, such as lactic acid derivatives. nsf.gov It is important to note that under radical conditions (e.g., NBS with a radical initiator in CCl₄), bromination can occur at the benzylic position of the benzyl group. libretexts.orgchemistrysteps.commychemblog.com

Table 5: Halogenation of Substituted Anilines and Related Aromatics This table provides examples of halogenation reactions on analogous compounds.

| Substrate | Reagent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Aniline | N-Chlorosuccinimide (NCS) | Acetonitrile | 2,4,6-Trichloroaniline | researchgate.net |

| 4'-Methoxyacetophenone | N-Bromosuccinimide (NBS), Lactic Acid | Aqueous acetonitrile, rt | 3'-Bromo-4'-methoxyacetophenone | nsf.gov |

| Ethylbenzene | N-Bromosuccinimide (NBS), Radical Initiator | CCl4, reflux | 1-Bromo-1-phenylethane (Benzylic bromination) | libretexts.org |

Reactivity of the 4-Fluorobenzyl Moiety

The fluorine atom on the benzyl ring can potentially be displaced via a nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.org This mechanism is distinct from Sₙ1 and Sₙ2 reactions and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CF₃) at positions ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of nucleophilic attack. libretexts.org

| Compound | Group Para to Fluorine | Electronic Nature of Group | Reactivity in SₙAr |

|---|---|---|---|

| This compound | -CH₂-NH-(p-tert-butylphenyl) | Electron-donating/Weakly withdrawing | Very Low / Inert |

| 1-Fluoro-4-nitrobenzene | -NO₂ (Nitro) | Strongly Electron-withdrawing | High |

The methylene (B1212753) (-CH₂-) bridge is a benzylic position, making it a site for specific reactions due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates like radicals and carbocations through resonance. khanacademy.orgmasterorganicchemistry.com

Two primary reactions at this position are:

Free-Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (typically bromine) using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This proceeds via a resonance-stabilized benzylic radical intermediate.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. masterorganicchemistry.com In this case, since the benzylic carbon is secondary (bonded to two other carbons), it would be oxidized to a ketone. This would transform this compound into 4-tert-Butyl-N-(4-fluorobenzoyl)aniline. The reaction requires at least one benzylic hydrogen to be present. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/AIBN | Benzylic Bromide |

| Oxidation | KMnO₄, heat or H₂CrO₄ | Ketone (Amide) |

Derivatization and Formation of Complex Architectures

The term "Schiff base" refers to an imine (-C=N-R) formed from the condensation of a primary amine with an aldehyde or a ketone. ijcrcps.comjetir.org Since this compound is a secondary amine, it does not form a Schiff base. Instead, it reacts with aldehydes and ketones that have an α-hydrogen to form an enamine.

The reaction mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon to form a carbinolamine (or hemiaminal) intermediate. This is followed by acid-catalyzed dehydration (loss of water), where a proton is removed from the α-carbon, leading to the formation of a C=C double bond adjacent to the nitrogen atom, yielding the enamine.

The structure of this compound serves as a potential scaffold for synthesizing various heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular.

One potential intramolecular pathway is a Friedel-Crafts-type cyclization. For example, if the benzylic methylene group is first converted into a benzylic alcohol (via bromination followed by hydrolysis) and then treated with a strong acid, it could undergo an intramolecular electrophilic attack on the electron-rich 4-tert-butylaniline (B146146) ring. This would lead to the formation of a dihydrophenanthridine derivative, which could then be oxidized to the aromatic phenanthridine (B189435) core.

Another approach involves functionalizing the aniline ring at the ortho position, for instance, through ortho-lithiation followed by quenching with an electrophile. The introduced group could then participate in a cyclization reaction with the benzyl moiety to form various five- or six-membered heterocyclic rings fused to the aniline core. Such strategies are fundamental in building complex molecular architectures from simpler precursors. youtube.comnih.gov

Table of Mentioned Compounds

Mechanistic Investigations of Key Transformations

The formation of this compound involves the creation of a crucial carbon-nitrogen bond between the aniline nitrogen and the benzylic carbon. The mechanistic pathways for this transformation primarily fall into two main categories: reductive amination and nucleophilic substitution. A third, more advanced method involves palladium-catalyzed C-N cross-coupling reactions. Detailed mechanistic investigations of these key transformations provide insight into the reaction intermediates, transition states, and factors influencing reaction efficiency.

Reductive Amination Pathway

Reductive amination is a widely used method for the synthesis of secondary amines. researchgate.net This one-pot reaction involves two key steps: the formation of an imine intermediate from an amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine. bu.edu For the synthesis of this compound, this involves the reaction of 4-tert-butylaniline with 4-fluorobenzaldehyde (B137897).

The initial step is the nucleophilic attack of the nitrogen atom of 4-tert-butylaniline on the carbonyl carbon of 4-fluorobenzaldehyde. This is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form the N-(4-fluorobenzylidene)-4-tert-butylaniline imine.

Mechanism of Imine Formation:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of 4-fluorobenzaldehyde, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 4-tert-butylaniline attacks the electrophilic carbonyl carbon, forming a protonated hemiaminal.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which is then neutralized.

Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the imine. bu.edu

The second stage of reductive amination is the reduction of the formed imine. This is achieved using a reducing agent that selectively reduces the imine in the presence of the aldehyde starting material. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is crucial; for instance, NaBH₃CN is effective at the slightly acidic pH required for imine formation and is less likely to reduce the aldehyde. masterorganicchemistry.com

Mechanism of Imine Reduction:

The reducing agent, such as sodium borohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine double bond. This nucleophilic attack breaks the pi bond of the imine, and subsequent protonation of the resulting anion (typically from the solvent or a mild acid) yields the final product, this compound.

| Reactant 1 | Reactant 2 | Key Intermediate | Reducing Agent | Product |

| 4-tert-butylaniline | 4-fluorobenzaldehyde | N-(4-fluorobenzylidene)-4-tert-butylaniline | Sodium borohydride | This compound |

Nucleophilic Substitution Pathway (SN2 Mechanism)

An alternative route to this compound is through a nucleophilic substitution reaction. In this pathway, 4-tert-butylaniline acts as the nucleophile, and a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride) serves as the electrophile. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com

The SN2 mechanism is a single-step, concerted process. masterorganicchemistry.com The nucleophilic nitrogen atom of 4-tert-butylaniline attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide from the side opposite to the leaving group (the halide). masterorganicchemistry.com This "backside attack" leads to the simultaneous formation of the new C-N bond and the breaking of the C-X (where X is the halogen) bond. youtube.com

Key Features of the SN2 Mechanism for this Transformation:

Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile (the aniline nitrogen) and the outgoing leaving group (the halide).

Stereochemistry: If the benzylic carbon were chiral, this mechanism would result in an inversion of stereochemistry. However, in this case, the benzylic carbon is not a stereocenter.

Rate Law: The rate of the SN2 reaction is dependent on the concentrations of both the nucleophile (4-tert-butylaniline) and the electrophile (4-fluorobenzyl halide), following a second-order rate law. youtube.com

The presence of a base is often required to neutralize the hydrogen halide (HX) formed as a byproduct, which would otherwise protonate the starting aniline and reduce its nucleophilicity.

| Nucleophile | Electrophile | Mechanism | Byproduct | Product |

| 4-tert-butylaniline | 4-fluorobenzyl bromide | SN2 | HBr | This compound |

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

A more modern and versatile method for the formation of C-N bonds is the Buchwald-Hartwig amination. organic-chemistry.org This palladium-catalyzed cross-coupling reaction can be used to form this compound from 4-tert-butylaniline and a 4-fluorobenzyl halide or triflate. While typically used for aryl halides, this methodology can be extended to benzyl halides.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-fluorobenzyl halide, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The 4-tert-butylaniline coordinates to the Pd(II) center. In the presence of a base, the aniline is deprotonated to form an amido-palladium complex.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the C-N bond of the product, this compound, and regenerates the active Pd(0) catalyst. researchgate.net

The choice of ligand on the palladium catalyst is critical for the success of the reaction, influencing the rates of oxidative addition and reductive elimination and preventing side reactions. acs.org

| Amine | Electrophile | Catalyst | Ligand | Base |

| 4-tert-butylaniline | 4-fluorobenzyl chloride | Pd(0) complex | Phosphine-based ligand | Strong, non-nucleophilic base (e.g., NaOtBu) |

Theoretical and Computational Studies of 4 Tert Butyl N 4 Fluorobenzyl Aniline

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional structure, stability, and electronic behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-tert-Butyl-N-(4-fluorobenzyl)aniline, DFT calculations are employed to find the most stable geometric arrangement of its atoms, a process known as geometry optimization. This process minimizes the total energy of the molecule, providing insights into its bond lengths, bond angles, and dihedral angles.

The energetic properties, such as the total energy and the energies of formation, can also be calculated. These values are crucial for understanding the thermodynamic stability of the molecule. For instance, studies on various aniline (B41778) derivatives have successfully used DFT to determine their optimized geometries and electronic properties. researchgate.netscispace.com

Table 1: Representative Energetic Properties Calculated by DFT

| Property | Illustrative Value | Unit |

| Total Energy | -985.123 | Hartrees |

| Heat of Formation | -25.5 | kcal/mol |

| Dipole Moment | 2.15 | Debye |

Note: These are hypothetical values for illustrative purposes.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total energy. For aniline derivatives, hybrid functionals like B3LYP have proven to be effective as they combine a portion of the exact exchange from Hartree-Fock theory with approximations from other sources. scispace.comrdd.edu.iqsphinxsai.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used for organic molecules like aniline derivatives. researchgate.nettandfonline.com The inclusion of polarization functions (d,p) and diffuse functions (++) is often necessary to accurately describe the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. tandfonline.comresearchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed over the benzyl (B1604629) moiety. Substituent groups, such as the tert-butyl and fluoro groups, can significantly influence the energies of these orbitals. rsc.orgrsc.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Property Prediction via Computational Methods

Computational methods are also invaluable for predicting and interpreting various types of spectra, providing a direct link between theoretical models and experimental observations.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities. readthedocs.ioq-chem.com These theoretical predictions are crucial for assigning the experimentally observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, N-H bending, and C-N stretching. sphinxsai.comresearchgate.net

For a molecule like this compound, calculated vibrational spectra can help identify characteristic peaks associated with the tert-butyl group, the fluorobenzyl group, and the aniline core. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. chemrxiv.orgnih.gov

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Stretch | 1500-1600 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1100-1200 |

Note: These are representative frequency ranges and are not from a specific calculation for the target molecule.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.netmdpi.com

For this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. These calculations can elucidate the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how the different parts of the molecule contribute to these transitions. mdpi.com

Table 4: Predicted UV-Vis Absorption Data from TD-DFT

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 265 | 0.45 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 230 | 0.20 | HOMO → LUMO+1 (π→π*) |

Note: These are hypothetical values for illustrative purposes.

NMR Chemical Shift Prediction

Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule like this compound through computational methods is a powerful tool for structure verification and analysis. The process typically involves a multi-step approach that leverages quantum mechanical calculations.

First, a conformational search is performed to identify the low-energy conformers of the molecule. This is crucial because the observed NMR spectrum in solution is a Boltzmann-weighted average of the spectra of all contributing conformations. Geometry optimization of these conformers is commonly carried out using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a basis set like 6-31G(d).

Once the optimized geometries of the stable conformers are obtained, their NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose, often with a larger basis set (e.g., 6-311++G(2d,p)) to improve accuracy. These calculations are typically performed in the context of an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate the solution-phase environment in which experimental NMR data is collected.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann populations, which are derived from their relative energies. This computational workflow allows for the prediction of both ¹H and ¹³C NMR chemical shifts, providing valuable data for comparison with experimental results.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the methodologies described.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic CH (4-fluorobenzyl) | 7.25 - 7.35 |

| Aromatic CH (4-tert-butylaniline) | 6.80 - 7.10 |

| Benzyl CH₂ | 4.30 |

| NH | 4.05 |

| tert-Butyl CH₃ | 1.30 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary, 4-tert-butylaniline) | 145.0 |

| Aromatic C (quaternary, 4-fluorobenzyl) | 135.0 |

| Aromatic CH (4-fluorobenzyl) | 128.0 - 130.0 |

| Aromatic CH (4-tert-butylaniline) | 113.0 - 127.0 |

| Benzyl CH₂ | 48.5 |

| tert-Butyl C (quaternary) | 34.0 |

| tert-Butyl CH₃ | 31.5 |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily governed by the rotation around the C-N and C-C single bonds of the benzylamine (B48309) linkage. A detailed understanding of its conformational landscape can be achieved by mapping its potential energy surface (PES).

A relaxed PES scan is a common computational technique used for this purpose. In this method, one or two dihedral angles are systematically varied in discrete steps, and at each step, the remainder of the molecule's geometry is optimized to find the minimum energy for that constrained conformation. For this compound, the key dihedral angles to scan would be:

τ1 (C-C-N-C): The torsion angle around the bond connecting the benzyl group to the nitrogen atom.

τ2 (C-N-C-C): The torsion angle around the bond connecting the nitrogen atom to the aniline ring.

By performing a two-dimensional PES scan of τ1 and τ2, a contour plot can be generated that illustrates the relative energies of different conformations. The resulting surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The energy barriers between these minima represent the energy required for conformational interconversion.

For N-benzylaniline derivatives, it is expected that the lowest energy conformations will exhibit a staggered arrangement that minimizes steric hindrance between the two bulky aromatic rings. The bulky tert-butyl group on one ring and the fluorine atom on the other will influence the precise angles of the energy minima. The potential energy surface provides fundamental insights into the molecule's flexibility and the populations of different conformers at a given temperature.

Below is a hypothetical data table representing key points on a potential energy surface scan for a critical dihedral angle in this compound.

Potential Energy Surface Scan Data (Hypothetical)

| Dihedral Angle (τ1, degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.8 | Eclipsed (High Energy) |

| 60 | 0.2 | Gauche (Local Minimum) |

| 120 | 4.5 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 4.5 | Eclipsed (Transition State) |

| 300 | 0.2 | Gauche (Local Minimum) |

Intermolecular Interaction Analysis in the Solid State (e.g., Hirshfeld Surface Analysis, QTAIM)

In the solid state, the crystal packing of this compound is dictated by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds or other strong interactions. For this compound, potential interactions include N-H···F hydrogen bonds, C-H···π interactions, and π-π stacking between the aromatic rings. uomphysics.net

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The percentage contribution of each type of contact to the total Hirshfeld surface area can then be calculated, offering a clear picture of the packing forces. For a molecule like this, H···H, C···H/H···C, and F···H/H···F contacts are expected to be the most significant contributors. nih.govnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) can provide a deeper analysis of the electron density topology at the points of intermolecular contact. researchgate.net By identifying bond critical points (BCPs) between atoms of neighboring molecules, QTAIM can characterize the nature and strength of these interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between shared-shell (covalent) and closed-shell (hydrogen bonds, van der Waals) interactions. mdpi.com

A hypothetical summary of Hirshfeld surface analysis data is presented below.

Hirshfeld Surface Analysis Summary (Hypothetical)

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 25.5 |

| F···H / H···F | 18.0 |

| N···H / H···N | 5.5 |

| C···C | 3.0 |

| Others | 3.0 |

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological Properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical or chemical properties. researchgate.net For this compound, QSPR models could be developed to predict various non-biological properties such as boiling point, melting point, or solubility.

The development of a QSPR model involves several key steps. First, a dataset of compounds with known experimental values for the property of interest is compiled. For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure and can be constitutional, topological, geometrical, or quantum-chemical in nature. nih.gov

Next, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical equation that relates a subset of the most relevant descriptors to the property being modeled. researchgate.net The goal is to create a model that is not only statistically robust but also has predictive power for new compounds not included in the initial training set.

For predicting a property like the boiling point of aromatic amines, relevant descriptors might include molecular weight, polarizability, dipole moment, and descriptors related to hydrogen bonding capabilities. nist.govacs.org The final QSPR model would be an equation that could be used to estimate the boiling point of this compound based on its calculated descriptor values. The robustness and predictive accuracy of the model are assessed through various validation techniques, including internal (e.g., cross-validation) and external validation using a separate test set of compounds. researchgate.net

A hypothetical QSPR model for predicting the boiling point of secondary aromatic amines is shown below.

Hypothetical QSPR Model for Boiling Point

| Model Equation | BP (°C) = 75.2 + 0.85 * (MW) + 25.1 * (HDCA) - 15.3 * (TPSA) |

| Descriptor | Description |

| MW | Molecular Weight |

| HDCA | Hydrogen Bond Donor/Acceptor Count |

| TPSA | Topological Polar Surface Area |

| Statistical Parameters | |

| R² | 0.92 |

| Q² | 0.88 |

| Standard Error | 12.5 K |

Applications in Chemical Research and Advanced Materials